N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzenesulfonamide
Description
N-(2,6-Dimethoxypyrimidin-4-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,6-dimethoxypyrimidine core linked to a benzenesulfonamide moiety substituted with a bicyclic 1,3-dioxo-methanoisoindolyl group. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., ) suggest it is likely synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates .
Properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-30-16-10-15(22-21(23-16)31-2)24-32(28,29)14-7-5-13(6-8-14)25-19(26)17-11-3-4-12(9-11)18(17)20(25)27/h3-8,10-12,17-18H,9H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWYXGGGZFRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzenesulfonamide is a complex compound with potential biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2,6-dimethoxypyrimidine derivatives with sulfonamide and dioxo compounds. The reaction conditions often include reflux in organic solvents such as dioxane or ethanol in the presence of bases like triethylamine. The resulting products are characterized using techniques like NMR and IR spectroscopy to confirm their structures.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds containing the pyrimidine and sulfonamide moieties. For instance, a series of N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL for some derivatives .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3i | 3.13 | M. tuberculosis |
| 3s | 6.25 | M. tuberculosis |
| 3j | Similar to reference drug | Various bacteria |
| 3p | 1.72 | Breast carcinoma cells |
Anticancer Activity
The anticancer potential of these compounds has also been explored. In vitro studies indicated that certain derivatives exhibited promising cytotoxic effects against breast carcinoma cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil . Notably, compound 3p demonstrated an IC50 value of 1.72 µg/mL.
Table 2: Cytotoxicity of Selected Compounds
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 3p | 1.72 | MCF-7 |
| Reference Drug | 4.8 | MCF-7 |
Molecular docking studies suggest that these compounds may interact with specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, the binding affinity to the active site of M. tuberculosis enoyl reductase InhA indicates a potential mechanism for their antimycobacterial activity . Similarly, docking studies against carbonic anhydrase IX (CAIX) revealed favorable interactions for anticancer activity .
Case Studies
In a study focused on a series of thiourea derivatives based on the pyrimidine scaffold, several compounds were synthesized and screened for biological activity. Among them, compounds exhibiting both antimicrobial and anticancer properties were identified as lead candidates for further development . This highlights the therapeutic versatility of pyrimidine-based sulfonamides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, blending pyrimidine, sulfonamide, and bicyclic motifs. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural Variations and Implications
- Pyrimidine Substitutions : The target compound’s 2,6-dimethoxy-pyrimidine (electron-rich) contrasts with ’s 1,3-dimethyl-2,6-dioxopyrimidine (electron-deficient). Methoxy groups may enhance lipophilicity and metabolic stability compared to dioxo groups, which could increase polarity .
- Bicyclic vs. In contrast, ’s thioureido-isoindole lacks this rigidity but offers hydrogen-bonding via the thiourea moiety .
- Sulfonamide vs. Amide Linkages : The sulfonamide group in the target compound and ’s analog provides stronger acidity (pKa ~10) compared to the amide in (pKa ~15), affecting solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
